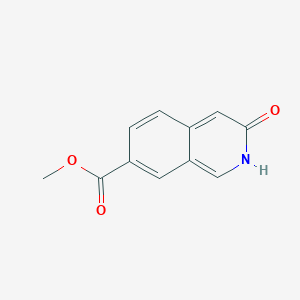

Methyl 3-hydroxyisoquinoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-hydroxyisoquinoline-7-carboxylate is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a hydroxyl group at position 3 and a methyl ester at the 7-carboxylate position. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.20 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxyisoquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microwave irradiation or solvent-free conditions to enhance the efficiency and sustainability of the process . These methods are preferred due to their reduced environmental impact and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxyisoquinoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of isoquinoline, such as ketones, alcohols, and halogenated compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-hydroxyisoquinoline-7-carboxylate has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that isoquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown promising results against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

- Antimicrobial Properties : Studies have demonstrated that compounds related to this compound possess antimicrobial activities against both bacterial and fungal strains. The mechanisms often involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .

- Enzyme Interaction Studies : The compound is utilized in studies focused on enzyme interactions, helping to elucidate metabolic pathways and identify potential inhibitors for drug development.

Biological Research

The biological implications of this compound extend to:

- Mechanism of Action : This compound can act as an inhibitor or activator of specific enzymes, impacting various biochemical processes. Understanding these interactions is crucial for developing targeted therapies.

- Cellular Studies : It is used in cellular assays to assess its effects on cell viability, apoptosis, and other cellular functions. Such studies are vital for determining the safety and efficacy of new therapeutic agents .

Material Science

In industrial applications, this compound contributes to:

- Development of New Materials : Its unique chemical properties allow it to be incorporated into new materials with enhanced functionalities. This includes applications in coatings, polymers, and other advanced materials where specific chemical properties are desired.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of synthesized isoquinoline derivatives related to this compound against MCF-7 cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 16.1 μM, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial properties of isoquinoline derivatives demonstrated effective inhibition against strains such as Candida albicans and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined using standard dilution methods, showcasing the compound's potential in developing new antimicrobial agents .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against MCF-7 cells |

| Antimicrobial agents | Effective against Candida albicans and Pseudomonas aeruginosa | |

| Biological Research | Enzyme interaction studies | Impacts on metabolic pathways |

| Material Science | Development of advanced materials | Enhanced functionalities in coatings and polymers |

Mechanism of Action

The mechanism of action of Methyl 3-hydroxyisoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents at positions 3 and 7 of the isoquinoline ring. Key comparisons include:

Spectroscopic and Physical Properties

- Melting Points: Ethyl 7-substituted analogs exhibit melting points ranging from 120–160°C, influenced by substituent electronegativity and crystallinity . Methyl 3-chloroisoquinoline-7-carboxylate likely follows this trend, though exact data are unavailable .

- NMR Spectroscopy: 1H NMR: For ethyl 7-methoxy analogs, aromatic protons resonate at δ 7.8–8.2 ppm, while methoxy groups appear at δ 3.9–4.1 ppm . The hydroxyl proton in this compound would show broad signals near δ 5–6 ppm. 13C NMR: Ester carbonyl carbons in similar compounds resonate at δ 165–170 ppm, with aromatic carbons between δ 120–140 ppm .

- IR Spectroscopy : Hydroxyl groups exhibit strong O-H stretches near 3200–3500 cm⁻¹ , while ester carbonyls show peaks at 1700–1750 cm⁻¹ .

Comparative Pharmacological Potential

Quinoline and isoquinoline derivatives are studied for antimicrobial and anticancer activities. For example:

- Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (similarity score 0.71 to isoquinolines) has shown inhibitory effects on bacterial growth .

- Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (CAS 1421312-34-6) includes a phenoxy group, which may enhance lipid membrane penetration .

Key Research Findings and Trends

Substituent Effects : Electron-donating groups (e.g., -OCH₃) increase aromatic ring electron density, while electron-withdrawing groups (e.g., -CF₃) enhance electrophilic reactivity .

Solubility : Hydroxyl and ester groups improve aqueous solubility compared to halogenated analogs, critical for drug delivery .

Synthetic Accessibility : Methyl esters are often preferred over ethyl or tert-butyl esters due to simpler synthesis and purification .

Biological Activity

Methyl 3-hydroxyisoquinoline-7-carboxylate (MHIQ) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MHIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MHIQ is a derivative of isoquinoline, characterized by the presence of a hydroxyl group at the 3-position and a carboxylate group at the 7-position. The molecular formula is C10H9NO3, and its structure contributes to its interaction with various biological targets.

Antitumor Activity

Recent studies have demonstrated that MHIQ exhibits significant antitumor activity. In vitro assays have shown that MHIQ can induce apoptosis in cancer cells through the activation of intrinsic pathways. For example, a study involving Ehrlich Ascites Carcinoma (EAC) cells reported that MHIQ treatment resulted in a 100% decrease in tumor cell viability compared to control groups .

The compound's mechanism appears to involve the modulation of apoptotic markers such as Bcl-2 and Bax, leading to increased oxidative stress within cancer cells. Histopathological examinations confirmed minimal toxicity to normal tissues, indicating a favorable therapeutic index .

Antiviral Activity

MHIQ has also been evaluated for its antiviral properties. Research indicates that isoquinoline derivatives, including MHIQ, can inhibit viral replication through interference with viral enzymes. A related compound demonstrated efficacy against HIV-1 integrase with IC50 values in the low micromolar range . While specific data on MHIQ's antiviral activity is limited, its structural analogs suggest potential effectiveness against various viral targets.

The biological activity of MHIQ is attributed to several mechanisms:

- Induction of Apoptosis : MHIQ promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Oxidative Stress : The generation of reactive oxygen species (ROS) plays a critical role in mediating the cytotoxic effects of MHIQ on tumor cells.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in viral replication, suggesting that MHIQ may share this property.

Table 1: Summary of Biological Activities

| Activity Type | Target | Mechanism | Reference |

|---|---|---|---|

| Antitumor | EAC Cells | Apoptosis induction | |

| Antiviral | HIV-1 Integrase | Enzyme inhibition | |

| Cytotoxicity | Various Cancer Cell Lines | ROS generation |

Detailed Research Findings

- Antitumor Efficacy : In vivo studies on mice bearing EAC showed that MHIQ significantly reduced tumor size without adversely affecting liver and kidney function, as confirmed by biochemical assays .

- Molecular Docking Studies : Docking analyses suggest that MHIQ interacts favorably with key receptors involved in cancer progression and viral replication, indicating potential for dual-target therapeutic strategies .

Properties

CAS No. |

1416713-96-6 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

methyl 3-oxo-2H-isoquinoline-7-carboxylate |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-7-5-10(13)12-6-9(7)4-8/h2-6H,1H3,(H,12,13) |

InChI Key |

WYAJRVXZULWSOI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=CNC(=O)C=C2C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.